Ethyl 4-methylnicotinate
Overview
Description
Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .
Scientific Research Applications
-
- Application : Menthyl nicotinate is a topical lipophilic niacin derivative used in cosmetics and personal care products . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .
- Method : The compound is typically included in the formulation of these products, and its application would follow the usage instructions of the specific product .
- Results : The time-dependent release of niacin and menthol prevents the excessive niacin-flush effect usually observed with other nicotinates . It has also been found to enhance skin barrier function .
-
- Application : Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
- Method : The compound is applied topically to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
- Results : Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
-
- Application : Methyl isonicotinate is a toxic compound, which is used as a semiochemical . It is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
- Method : The compound affects the movement of thrips as walking and take-off behavior increases . More movement leads to more captured thrips on sticky traps .
- Results : Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .
properties
IUPAC Name |
ethyl 4-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGKCWPISPQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylnicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.